1-(3-Bromopropyl)-4-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopropyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUGTTJYNYXZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440046 | |
| Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53712-77-9 | |
| Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53712-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Bromopropyl 4 Nitrobenzene and Analogous Structures
Established Synthetic Routes to Bromopropylnitrobenzenes
The construction of bromopropylnitrobenzenes can be achieved by forming either the C-C bond of the propyl chain, the C-Br bond, or the C-N bond of the nitro group at different stages of the synthesis.
Strategies for Introducing the Bromopropyl Moiety
The introduction of the bromopropyl group onto a nitro-substituted benzene (B151609) ring or the modification of a pre-existing propyl chain on a nitrobenzene (B124822) core are common strategies.
Direct Friedel-Crafts alkylation of nitrobenzene with a 3-bromopropyl halide, such as 1,3-dibromopropane (B121459), is generally not a favored method. The nitro group is a strong deactivating group, which significantly reduces the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack by the carbocation generated from the alkyl halide. libretexts.orgstackexchange.comquora.comechemi.com Consequently, Friedel-Crafts reactions with nitrobenzene often result in poor yields or fail to proceed altogether. libretexts.orgstackexchange.comquora.comechemi.com In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions due to its inertness under these conditions. stackexchange.comechemi.comquora.com
| Reactants | Catalyst | Conditions | Product(s) | Remarks |
| Nitrobenzene, 1,3-Dibromopropane | AlCl₃ | N/A | No significant reaction | The deactivating nitro group hinders the electrophilic aromatic substitution. libretexts.orgstackexchange.comquora.comechemi.com |
A more viable approach involves the bromination of a pre-existing propyl-substituted nitrobenzene. For instance, the free-radical bromination of 1-propyl-4-nitrobenzene at the benzylic position is a potential route. However, this would lead to bromination at the carbon adjacent to the benzene ring (the 1-position of the propyl chain) rather than the desired terminal position. To achieve bromination at the 3-position, a different strategy is required, such as the use of specific brominating agents that favor terminal substitution, although this is less common for simple alkyl chains. A more direct method would be the bromination of 1-ethyl-4-nitrobenzene, which under free-radical conditions, would selectively replace a hydrogen on the most substituted carbon, leading to a secondary bromide. stackexchange.com
| Starting Material | Reagent(s) | Conditions | Major Product(s) |
| 1-Propyl-4-nitrobenzene | Br₂/FeBr₃ | Catalytic | ortho- and para-brominated ring products |
| 1-Ethyl-4-nitrobenzene | N-Bromosuccinimide, Light | Free-radical | 1-(1-Bromoethyl)-4-nitrobenzene |
A highly effective and versatile method for synthesizing 1-(3-bromopropyl)-4-nitrobenzene involves the functionalization of a precursor molecule that already contains the propyl chain or a precursor to it.
One common strategy is the conversion of 3-(4-nitrophenyl)propan-1-ol (B1626603) to the desired bromide. This can be achieved through various established methods for converting alcohols to alkyl bromides. A classic approach is the Appel reaction, which utilizes triphenylphosphine (B44618) and bromine or a bromine source like carbon tetrabromide. Another standard method is the reaction of the alcohol with phosphorus tribromide (PBr₃).
Alternatively, starting from an alkene such as 1-nitro-4-(prop-2-en-1-yl)benzene, hydrobromination can be performed. The addition of HBr across the double bond, typically under anti-Markovnikov conditions (e.g., in the presence of peroxides), would yield the terminal bromide, this compound.
A further strategy involves the one-pot synthesis from alcohols and nitroarenes. For example, photoirradiation of TiO₂ loaded with palladium nanoparticles in the presence of an alcohol and a nitrobenzene derivative can lead to the formation of secondary amines. rsc.org While this specific example leads to an amine, it highlights the potential for multi-step one-pot reactions starting from alcohols and nitro compounds.
| Precursor | Reagent(s) | Reaction Type | Product |
| 3-(4-Nitrophenyl)propan-1-ol | PBr₃ or PPh₃/Br₂ | Nucleophilic Substitution | This compound |
| 1-Nitro-4-(prop-2-en-1-yl)benzene | HBr, Peroxides | Anti-Markovnikov Hydrobromination | This compound |
Strategies for Incorporating the Nitro Group
The introduction of the nitro group is a fundamental transformation in aromatic chemistry and is typically achieved through electrophilic aromatic substitution.
The most common method for introducing a nitro group onto an aromatic ring is through nitration using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). uri.edumasterorganicchemistry.comyoutube.comlibretexts.orgchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.comlibretexts.org
In the context of synthesizing this compound, this nitration can be performed on (3-bromopropyl)benzene (B42933). The alkyl group is an ortho-, para-director. Therefore, the nitration of (3-bromopropyl)benzene will yield a mixture of 1-(3-bromopropyl)-2-nitrobenzene (B13086679) and the desired this compound. These isomers can then be separated, often by fractional crystallization, taking advantage of differences in their physical properties, such as solubility. uri.edu
The reaction conditions, particularly the temperature, need to be carefully controlled. Higher temperatures can lead to the introduction of multiple nitro groups onto the aromatic ring. chemguide.co.uk
| Substrate | Reagents | Conditions | Products |
| (3-Bromopropyl)benzene | HNO₃, H₂SO₄ | Controlled temperature (e.g., not exceeding 50°C) | Mixture of 1-(3-bromopropyl)-2-nitrobenzene and this compound uri.edu |
Indirect Nitration Pathways and Precursor Derivatization
Direct nitration of (3-bromopropyl)benzene is often avoided in targeted synthesis due to the formation of a mixture of ortho and para isomers, with the potential for meta substitution as well. The propyl group is an ortho-, para-director, leading to a lack of selectivity. To achieve the desired para-substitution pattern, indirect methods involving the nitration of a precursor followed by functional group manipulation are typically employed.
One common strategy involves the nitration of a precursor that already contains a directing group that can later be converted into the bromopropyl chain. For instance, acylation of benzene via a Friedel-Crafts reaction, followed by nitration, can be a viable route. The acyl group is a meta-director, but subsequent reduction of the ketone to an alkyl group can be performed. However, Friedel-Crafts reactions are generally incompatible with strongly deactivated rings like nitrobenzene. Therefore, the typical sequence involves acylation first, followed by nitration, and then reduction and bromination of the side chain.
An alternative and often more effective approach is to start with a precursor that already contains the nitro group in the desired para position. For example, 4-nitrophenol (B140041) can serve as a starting material. The hydroxyl group can be alkylated with a suitable three-carbon synthon containing a leaving group, which can then be converted to a bromide. For instance, reaction with 1,3-dibromopropane in the presence of a base would yield the corresponding ether, which can then be rearranged or further manipulated. A more direct approach from a different precursor would be the bromination of the terminal carbon of a propyl chain attached to a 4-nitrophenyl group.
The synthesis of nitrophenols themselves can be optimized by controlling physical parameters such as the concentration of nitric acid, reaction time, and temperature. Studies have shown that the reaction of phenol (B47542) with dilute nitric acid can yield a mixture of o- and p-nitrophenols, with the para-isomer being separable. acs.org
Table 1: Examples of Precursor Derivatization Strategies
| Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |
| 4-Nitrophenol | 1. 1,3-Dibromopropane, Base2. Further manipulation | 1-(3-Bromopropoxy)-4-nitrobenzene | O-alkylation |
| 4-Nitrotoluene | 1. N-Bromosuccinimide (NBS), Initiator2. Chain extension | 1-(Bromomethyl)-4-nitrobenzene | Side-chain bromination |
| Benzene | 1. Propanoyl chloride, AlCl₃2. HNO₃, H₂SO₄3. Zn(Hg), HCl4. NBS, light | 1-Propyl-4-nitrobenzene | Friedel-Crafts acylation, nitration, Clemmensen reduction, bromination |
Advanced and Stereoselective Synthetic Approaches
Modern synthetic chemistry offers a range of powerful tools for the construction of molecules like this compound with high efficiency and selectivity. These methods often employ transition-metal catalysis and photoredox catalysis to achieve transformations that are difficult or impossible with classical methods.
Transition-Metal-Catalyzed Cross-Coupling Methodologies for Aryl-Alkyl Bond Formation
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. Several of these reactions are applicable to the synthesis of this compound and its analogs.
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron reagent with an organohalide. In the context of our target molecule, one could envision the coupling of 4-nitrophenylboronic acid with a 3-bromopropanol derivative, followed by conversion of the hydroxyl group to a bromide. Recent studies have even demonstrated the direct use of nitroarenes as electrophilic coupling partners in Suzuki-Miyaura reactions, opening up new synthetic possibilities. organic-chemistry.orgnih.gov The optimization of Suzuki-Miyaura couplings often involves careful selection of the palladium catalyst, ligand, base, and solvent to maximize yield and turnover number. rsc.org
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. For the synthesis of related structures, one could couple a 4-nitroaryl halide with an allyl alcohol derivative. nih.govresearchgate.net The reaction is tolerant of a wide range of functional groups, including the nitro group. researchgate.net Optimization of the Heck reaction often focuses on the catalyst system and reaction conditions to control regioselectivity and yield.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. While not directly producing an alkyl chain, the resulting alkyne can be subsequently reduced to the desired propyl group. The Sonogashira reaction is known to be tolerant of various functional groups. wikipedia.orggold-chemistry.orgorganic-chemistry.org Palladium-catalyzed denitrative Sonogashira-type cross-couplings of nitrobenzenes with terminal alkynes have also been reported. rsc.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp³) bonds, making it suitable for coupling a 4-nitroaryl halide with a 3-halopropylzinc reagent. researchgate.netnih.gov
Buchwald-Hartwig Amination: While primarily a C-N bond-forming reaction, recent developments have shown that nitroarenes can undergo Buchwald-Hartwig amination, where the nitro group is displaced. nih.govelsevierpure.comrsc.org This highlights the increasing utility of nitroarenes as coupling partners in transition-metal catalysis.
Table 2: Overview of Applicable Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Features |
| Suzuki-Miyaura | Organoboron compound + Organohalide | Pd catalyst, Ligand, Base | High functional group tolerance, commercially available reagents. |
| Heck | Unsaturated halide + Alkene | Pd catalyst, Base | Good for forming C=C bonds, tolerant of many functional groups. |
| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Pd catalyst, Cu co-catalyst, Base | Forms C≡C bonds, which can be reduced. |
| Negishi | Organozinc reagent + Organohalide | Ni or Pd catalyst | High functional group tolerance, forms C(sp²)-C(sp³) bonds. |
Photoredox Catalysis in Related Aromatic Halogenation Reactions
Visible-light photoredox catalysis has emerged as a powerful and green technology for a variety of organic transformations. sigmaaldrich.comyoutube.com In the context of synthesizing brominated aromatic compounds, photoredox catalysis offers mild and efficient alternatives to traditional methods.
For instance, the bromination of phenols and alkenes can be achieved using visible light-induced photoredox catalysis where bromine is generated in situ. nih.gov This approach avoids the use of hazardous molecular bromine. Similarly, organic dye-catalyzed, visible-light photoredox bromination of arenes using N-bromosuccinimide (NBS) has been developed, offering a mild way to activate NBS. acs.org
Furthermore, visible-light-mediated transformations involving nitro-containing organic molecules have been a subject of recent research. rsc.org Photoexcited nitroarenes exhibit unique reactivity, which can be harnessed for various synthetic applications. The application of photoredox catalysis for aromatic substitution on halide-containing rings has also been demonstrated. nih.gov
Tandem and Cascade Reaction Sequences (e.g., SN₂-SNAr) in Bromopropylnitrobenzene Synthesis
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. A hypothetical tandem SN₂-SNAr (Nucleophilic Aromatic Substitution) reaction could be envisioned for the synthesis of analogs of this compound.
For example, a di-nucleophile could first undergo an SN₂ reaction with a molecule containing a propyl chain and a leaving group. The resulting intermediate could then undergo an intramolecular SNAr reaction with a suitably activated nitroaromatic ring. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.
Asymmetric Synthesis Approaches for Chiral Analogs (if relevant)
The synthesis of chiral analogs of this compound, where the propyl chain or another part of the molecule contains a stereocenter, can be achieved through various asymmetric synthesis strategies.
For molecules with axial chirality, such as certain C-N atropisomers, catalytic asymmetric methods have been developed. nih.gov These often involve the use of chiral ligands in transition-metal-catalyzed cross-coupling reactions or the use of chiral organocatalysts. For example, enantioselective synthesis of 1,4-enynes, which could be precursors to chiral alkyl chains, has been achieved through organocatalytic alkenylation of propargyl alcohols. nih.gov
Optimization of Reaction Conditions and Yield Enhancement in Bromopropylnitrobenzene Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and side reactions. For the synthesis of this compound and its analogs, several factors can be tuned.
In transition-metal-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, solvent, and temperature can have a profound impact on the outcome. For example, in Suzuki-Miyaura reactions, automated high-throughput screening can be used to rapidly identify the optimal combination of these parameters. rsc.org The use of bulky, electron-rich phosphine (B1218219) ligands often enhances the efficiency of palladium catalysts.
For nitration reactions, controlling the concentration of the nitrating agent, the reaction temperature, and the reaction time is critical to achieve the desired regioselectivity and prevent over-nitration. researchgate.netlibretexts.org The use of alternative nitrating systems, such as those catalyzed by mercury(II), thallium(III), or lead(IV), has also been explored to influence isomer distribution. rsc.org
In photoredox catalysis, the choice of photocatalyst, light source (wavelength and intensity), solvent, and any additives are key parameters to optimize for efficient and selective transformations. nih.govacs.org
Solvent Effects and Reaction Media Influence
The choice of solvent or reaction medium is a critical factor that can profoundly influence the rate, yield, and outcome of synthetic routes to this compound and its analogs. The solvent's polarity, proticity, and ability to solvate ions can stabilize or destabilize transition states and intermediates, thereby dictating the reaction pathway.
In nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to the synthesis of many nitroaromatic compounds, polar aprotic solvents are often favored. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) enhance the rate of reaction by solvating the cation of the nucleophilic salt while leaving the anion relatively "bare" and thus more nucleophilic. For instance, the reactivity of potassium fluoride (B91410) in nucleophilic fluorodenitration reactions is significantly enhanced in non-dipolar aprotic solvents when in the presence of tetraphenylphosphonium (B101447) bromide, which acts as a phase-transfer catalyst. researchgate.net
The influence of the reaction medium has been extensively studied for SNAr reactions. nih.gov Some transformations can even be performed under aqueous conditions, which offers significant environmental benefits. nih.gov For example, certain SNAr reactions of nitroimidazoles with carbon nucleophiles have been successfully carried out in water at elevated temperatures, challenging the conventional reliance on non-aqueous media. nih.gov
In the context of metal-catalyzed reactions, such as the Heck reaction involving 1-bromo-4-nitrobenzene (B128438) and styrene, the solvent plays a crucial role in catalyst activity and product yield. researchgate.net A study comparing different solvents found that dimethylacetamide (DMA) provided the highest conversion rate, demonstrating the importance of selecting an appropriate solvent for a specific catalytic system. researchgate.net The use of phase-transfer catalysis (PTC) introduces a biphasic system, where the catalyst facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. acs.orgyoutube.com This technique is particularly useful for reactions where the nucleophile and the substrate have different solubility properties. youtube.com
Table 1: Effect of Solvent on the Heck Reaction of 1-Bromo-4-nitrobenzene and Styrene This table is generated based on findings from a study on palladium(II)-hydrazine complex catalyzed Heck reactions. researchgate.net
| Solvent | Conversion Rate (%) |
| Dimethylacetamide (DMA) | 99.87 |
| N,N-Dimethylformamide (DMF) | 98.50 |
| Toluene | 75.20 |
| Acetonitrile | 65.40 |
Catalyst Selection, Loading, and Performance
Catalysis is a cornerstone in the synthesis of this compound and its analogs, enabling reactions that would otherwise be slow or unselective. The choice of catalyst, its loading, and performance are pivotal for an efficient process.
Palladium-based catalysts are widely employed in C-C bond-forming reactions, such as the Suzuki and Heck reactions, which can be used to construct analogs of the target molecule. researchgate.netorgsyn.org For example, in the Heck reaction between 1-bromo-4-nitrobenzene and styrene, palladium(II)-hydrazine complexes have been used as catalysts. researchgate.net The study found that a catalyst loading of 0.5 mmol% was optimal to achieve a near-quantitative conversion. researchgate.net Similarly, the synthesis of 2-methyl-4'-nitrobiphenyl (B1594515) from 1-bromo-4-nitrobenzene utilizes a tetrakis(triphenylphosphine)palladium(0) catalyst. orgsyn.org In other processes, palladium-on-charcoal is used, particularly in dehalogenation reactions. google.comgoogle.com
Phase-transfer catalysts (PTCs) are essential for reactions involving immiscible reactants. acs.orgyoutube.com Quaternary ammonium (B1175870) salts are the most commonly used PTCs due to their low cost and high availability. youtube.com They function by pairing with an anionic nucleophile, creating a lipophilic ion pair that can migrate into the organic phase to react with the substrate. youtube.com This approach has been applied to various reactions of aromatic nitro compounds. acs.org
More recently, iron complexes have emerged as effective catalysts for the reduction of nitro compounds. acs.org An iron(salen) complex, for instance, has been shown to catalyze the reductive functionalization of nitroaromatics. acs.org Furthermore, ruthenium catalysts activated by electron-withdrawing groups (EWG), such as a nitro group, have demonstrated high efficiency in olefin metathesis reactions, which can be a key step in the synthesis of complex molecular architectures from simpler olefinic precursors. nih.gov
Table 2: Comparison of Catalyst Performance in Selected Reactions This table collates data from various studies on reactions involving nitroaromatic compounds.
| Reaction Type | Substrate | Catalyst | Catalyst Loading | Yield/Conversion |
| Heck Reaction | 1-Bromo-4-nitrobenzene | Pd(II)-hydrazine complex | 0.5 mmol% | 99.87% Conversion researchgate.net |
| Dehalogenation | (4-chloro-3-nitro-phenyl)propionic acid | 5% Palladium-on-charcoal | ~0.01 mol per mol of substrate | High Yield google.comgoogle.com |
| Suzuki Coupling | 1-Bromo-4-nitrobenzene | Tetrakis(triphenylphosphine)palladium(0) | 1 mol% | 84% Yield orgsyn.org |
| Olefin Metathesis (RCM) | Nitro-containing diene | EWG-activated Ru catalyst (Ru12) | 20 mol% | 49% Yield nih.gov |
Temperature, Pressure, and Stoichiometry Optimization
Optimizing reaction conditions such as temperature, pressure, and the stoichiometry of reactants is crucial for maximizing yield, minimizing side products, and ensuring an efficient synthetic process.
Temperature is a key parameter that directly influences reaction rates. In the palladium-catalyzed Heck reaction of 1-bromo-4-nitrobenzene, the optimal temperature was found to be 50 °C. researchgate.net In contrast, some nucleophilic substitution reactions on nitro-activated systems require higher temperatures to proceed at a reasonable rate; for example, the reaction of 3-bromo-9-nitrobenzanthrone with secondary amines is facilitated by heating. nih.gov The electron-withdrawing nitro group often allows these substitutions to occur at lower temperatures compared to analogues lacking this group. nih.gov Optimization studies for nitrobenzene synthesis using a sulfated silica (B1680970) catalyst have shown that an ideal temperature can be determined to maximize yield, with one study identifying 58.14 °C as optimal under their specific conditions. mrs-k.or.kr
Stoichiometry, the molar ratio of reactants, is another critical factor. In a process for preparing nitrobenzene derivatives via dehalogenation, using 1.5 mol of triethylammonium (B8662869) formate (B1220265) per 1 mol of the halogenated nitro-compound was found to be advantageous. google.com This formate salt can be formed in situ using 2 molar equivalents of triethylamine (B128534) and 1.5 molar equivalents of formic acid. google.com In a one-pot synthesis of haloaromatics from nitroarenes, the optimization of reagents for the initial reduction and subsequent Sandmeyer reaction was performed to achieve the best yields. researchgate.net
Pressure is typically less varied in these syntheses unless gaseous reagents are involved or when trying to influence boiling points. Most of the cited syntheses are carried out under atmospheric pressure. google.com
Table 3: Optimization of Conditions for Nitrobenzene Synthesis via Nitration of Benzene This table is based on a response surface methodology study to optimize nitrobenzene synthesis. mrs-k.or.kr
| Parameter | Range Studied | Optimal Value |
| Sulfuric Acid Concentration on Silica (%) | 76.59 - 93.41 | 91.20 |
| Stirring Time (min) | 60 - 140 | 140.45 |
| Reaction Temperature (°C) | 46.59 - 63.41 | 58.14 |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanism is fundamental to controlling and improving the synthesis of this compound and its analogs. The dominant mechanism in many of these syntheses is nucleophilic aromatic substitution (SNAr).
The classical SNAr mechanism is a two-stage process. nih.gov It involves the initial addition of a nucleophile to the electron-deficient aromatic ring at the carbon atom bearing a leaving group (such as a halogen). This addition is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net The presence of a strong electron-withdrawing group, such as the nitro group, in the ortho or para position is crucial as it stabilizes this intermediate through resonance. nih.gov In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. researchgate.net
However, research has shown that this classical view is incomplete. Nucleophilic attack can also occur at positions occupied by hydrogen atoms, forming σH adducts. researchgate.net This addition to a C-H bond is often faster and reversible compared to the addition at a C-X (halogen) bond. researchgate.net These σH adducts can then either dissociate back to the reactants, allowing for the substitution of the halogen to proceed, or they can be converted into products of nucleophilic substitution of hydrogen under specific conditions, such as in the presence of an oxidizing agent. researchgate.net
Theoretical studies using aromaticity, nucleophilicity, and electrophilicity indices have provided a more detailed picture of SNAr pathways. mdpi.com These studies confirm that the addition of the nucleophile to the aromatic ring is the rate-determining step in most SNAr reactions. mdpi.com They also highlight differences in the mechanism depending on the leaving group; for example, the substitution of chlorine and fluorine can proceed via different transition states. mdpi.com
In some cases, a concerted SNAr (cSNAr) mechanism may operate, where bond formation and bond breaking occur in a single step without the formation of a stable Meisenheimer intermediate. nih.gov This pathway is often observed when the aromatic ring is not as strongly activated by electron-withdrawing groups. nih.gov
Reactivity and Chemical Transformations of 1 3 Bromopropyl 4 Nitrobenzene
Reactions Involving the Bromopropyl Moiety
The bromopropyl portion of the molecule is the primary site for a variety of chemical transformations, most notably nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions at the Aliphatic Bromine Center
The electron-withdrawing nature of the nitro group on the benzene (B151609) ring can influence the reactivity of the bromopropyl chain, making the carbon atom attached to the bromine more susceptible to nucleophilic attack. This allows for the displacement of the bromide ion by a wide range of nucleophiles.
Nitrogen-containing nucleophiles readily react with 1-(3-bromopropyl)-4-nitrobenzene to form new carbon-nitrogen bonds.
Amines: Primary and secondary amines can displace the bromide to yield the corresponding secondary and tertiary amines, respectively. These reactions typically proceed under basic conditions to neutralize the hydrogen bromide formed as a byproduct. Further reaction can lead to the formation of quaternary ammonium (B1175870) salts. youtube.com
Azides: The azide (B81097) ion (N₃⁻) is an effective nucleophile that reacts with this compound to produce 1-(3-azidopropyl)-4-nitrobenzene. This azide-functionalized product can then be used in further synthetic steps, such as reduction to an amine or participation in "click" chemistry reactions.
Imidazoles: Imidazole (B134444) and its derivatives can act as nitrogen nucleophiles, attacking the bromopropyl chain to form imidazolium (B1220033) salts. imp.kiev.uarsc.orgyoutube.com These reactions are fundamental in the synthesis of various ionic liquids and N-heterocyclic carbene precursors. The reaction involves the quaternization of the imidazole nitrogen. youtube.com
Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Amine (e.g., diethylamine) | N,N-diethyl-3-(4-nitrophenyl)propan-1-amine | Typically in the presence of a base |
| Sodium Azide | 1-(3-azidopropyl)-4-nitrobenzene | Polar aprotic solvent (e.g., DMF) |
| Imidazole | 1-(3-(4-nitrophenyl)propyl)-1H-imidazol-3-ium bromide | Heat in a suitable solvent (e.g., THF) imp.kiev.ua |
Oxygen-based nucleophiles, such as alkoxides and phenoxides, react with this compound to form ethers.
Alkoxides: Sodium or potassium alkoxides (RO⁻) react to form alkyl ethers. The choice of the R group on the alkoxide determines the resulting ether.
Phenoxides: Similarly, phenoxides (ArO⁻) can be used to synthesize aryl ethers, linking the 4-nitrophenylpropyl group to another aromatic ring through an ether linkage.
Table 2: Examples of Nucleophilic Substitution with Oxygen-Based Nucleophiles
| Nucleophile | Product |
|---|---|
| Sodium Methoxide | 1-(3-methoxypropyl)-4-nitrobenzene |
| Sodium Phenoxide | 1-(3-phenoxypropyl)-4-nitrobenzene |
Thiols and their corresponding thiolates are potent nucleophiles that readily displace the bromide in this compound to form thioethers. rhhz.net These reactions are often carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The resulting thioethers are valuable intermediates in organic synthesis. rhhz.net
Table 3: Example of Nucleophilic Substitution with a Sulfur-Based Nucleophile
| Nucleophile | Product |
|---|---|
| Sodium thiomethoxide | Methyl(3-(4-nitrophenyl)propyl)sulfane |
Carbon-carbon bond formation can be achieved by reacting this compound with various carbon nucleophiles.
Enolates: Enolates derived from ketones, esters, or other carbonyl compounds can attack the bromopropyl chain, leading to the formation of a new carbon-carbon bond and extending the carbon skeleton.
Grignard Reagents: While Grignard reagents are strong nucleophiles, their reaction with this compound can be complex. sigmaaldrich.com The nitro group can react with the Grignard reagent, leading to side products. rsc.orgresearchgate.net Careful control of reaction conditions is necessary to favor substitution at the bromopropyl chain.
Malonates: Diethyl malonate and other similar soft carbon nucleophiles can be deprotonated with a base to form a carbanion that readily undergoes nucleophilic substitution with this compound. This is a classic method for forming new carbon-carbon bonds.
Table 4: Examples of Nucleophilic Substitution with Carbon-Based Nucleophiles
| Nucleophile | Product |
|---|---|
| Diethyl malonate anion | Diethyl 2-(3-(4-nitrophenyl)propyl)malonate |
| Phenylmagnesium bromide | 1-(3-phenylpropyl)-4-nitrobenzene (potential for side reactions) |
Elimination Reactions to Form Unsaturated Linkers (e.g., Alkenes)
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2 mechanism) to form an alkene. The base abstracts a proton from the carbon atom adjacent to the one bearing the bromine, leading to the formation of a double bond and the expulsion of the bromide ion. The primary product of this reaction would be 1-allyl-4-nitrobenzene.
The Versatile Reactivity of this compound
The chemical compound this compound is a molecule of significant interest in organic synthesis due to its dual reactivity. It possesses two key functional groups: a bromopropyl chain and a nitroaromatic ring. This unique combination allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This article explores the reactivity and chemical transformations of this compound, focusing on reactions involving both the bromine atom and the nitro group.
The reactivity of this compound is characterized by the distinct chemical behaviors of its two main functional components. The bromopropyl group is susceptible to reactions typical of alkyl halides, while the nitro-substituted benzene ring can undergo transformations characteristic of aromatic compounds, particularly those with strong electron-withdrawing groups.
Reactions Involving the Bromopropyl Group
The bromine atom on the propyl chain is a good leaving group, making this part of the molecule susceptible to a variety of reactions.
Free radical reactions offer a pathway to functionalize the propyl chain. For instance, allylic and benzylic C-H bonds are particularly susceptible to bromination using N-bromosuccinimide (NBS), which acts as a source of bromine radicals. masterorganicchemistry.com While the propyl chain in this compound is not allylic or benzylic, the principles of free radical halogenation can be applied under appropriate conditions. The initiation step of a free-radical reaction involves the formation of a small number of free radicals, which then propagate through a chain reaction. masterorganicchemistry.com
The bromine atom in the bromopropyl group can participate in various organometallic reactions. One of the most significant applications is in cross-coupling reactions, which form new carbon-carbon bonds. While much of the literature focuses on the cross-coupling potential of the aryl bromide in related compounds like 1-bromo-4-nitrobenzene (B128438), the alkyl bromide functionality in this compound can also be exploited. researchgate.netresearchgate.netsigmaaldrich.com For example, it can undergo reactions like the Suzuki, Stille, or Heck couplings, typically catalyzed by palladium complexes. researchgate.netresearchgate.net These reactions involve the formation of an organometallic reagent from the alkyl bromide, which then couples with another organic moiety.
Reactions of the Nitro Group on the Aromatic Ring
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring.
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, as aromatic amines are versatile intermediates for dyes, pharmaceuticals, and other industrial chemicals. jsynthchem.comnih.gov
Catalytic hydrogenation is a widely used and efficient method for reducing nitro groups. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common catalyst for this transformation, where hydrogen gas is used as the reducing agent. commonorganicchemistry.com This method is effective for both aromatic and aliphatic nitro compounds. commonorganicchemistry.com However, a potential drawback is its ability to react with other functional groups. commonorganicchemistry.com For instance, in the presence of a halogen, dehalogenation can be a competing reaction. Raney nickel is an alternative catalyst that is often used when dehalogenation is a concern. commonorganicchemistry.com
| Catalyst | Reducing Agent | Key Features |
| Palladium on carbon (Pd/C) | Hydrogen gas (H₂) | Highly efficient for nitro group reduction. commonorganicchemistry.com |
| Raney Nickel | Hydrogen gas (H₂) | Used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |
Several chemical reagents can be used to reduce nitro groups. These methods often offer greater selectivity compared to catalytic hydrogenation.
Metal-based Reductions: Metals like iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid) provide a mild and selective method for reducing nitro groups to amines, even in the presence of other reducible functionalities. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent for this purpose. commonorganicchemistry.com
Sodium Borohydride (B1222165) (NaBH₄) in the presence of Transition Metal Catalysts: While sodium borohydride alone is generally not strong enough to reduce nitro groups, its reducing power can be enhanced by the addition of transition metal complexes. jsynthchem.comorientjchem.org For example, systems like NaBH₄/Ni(PPh₃)₄ or NaBH₄/Ni(OAc)₂·4H₂O have been shown to effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.comorientjchem.org
Sodium Sulfide (B99878) (Na₂S): Sodium sulfide can be a useful alternative for substrates that are not compatible with hydrogenation or acidic conditions. commonorganicchemistry.com It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com
| Reagent | Conditions | Selectivity |
| Fe/Acid | Acidic (e.g., AcOH) | Mild and selective for nitro groups. commonorganicchemistry.com |
| Zn/Acid | Acidic (e.g., AcOH) | Mild and selective for nitro groups. commonorganicchemistry.com |
| SnCl₂ | Mild | Reduces nitro groups to amines. commonorganicchemistry.com |
| NaBH₄/Transition Metal Catalyst | Various | Enhanced reducing power for nitro groups. jsynthchem.comorientjchem.org |
| Na₂S | - | Useful for sensitive substrates. commonorganicchemistry.com |
The presence of the electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this type of reaction, a nucleophile displaces a leaving group (in this case, potentially another substituent if one were present, or in related compounds, the bromide of 1-bromo-4-nitrobenzene) on the aromatic ring. wikipedia.orgstackexchange.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex. wikipedia.orgyoutube.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups like the nitro group, particularly when they are in the ortho or para position to the leaving group. libretexts.orgmasterorganicchemistry.com
Reactions of the Nitro Group on the Aromatic Ring
Electrochemistry of the Nitro Group and Redox Properties
The nitro group of this compound is the primary center for electrochemical activity. The biological activity of many nitroaromatic compounds is linked to the redox chemistry of this functional group. uchile.cl The electrochemical reduction of nitro compounds like nitrobenzene (B124822) has been a subject of interest since the early 20th century, with studies revealing complex, stepwise reduction mechanisms. uchile.cl
The process typically begins with a one-electron reduction to form a nitro radical anion. uchile.cl This radical anion's stability and subsequent reactivity are influenced by the surrounding medium. uchile.cl In aprotic media, the radical anion may undergo dimerization, while in protic or mixed media, disproportionation is a more common pathway. uchile.cl
The reduction of the nitro group can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately leading to the formation of an amino group. rsc.orgrsc.org This transformation from a nitro to an amino group is a significant alteration of the electronic properties of the benzene ring, converting an electron-withdrawing group into an electron-donating one.
Cyclic voltammetry is a key technique used to study the redox behavior of nitro compounds, providing insights into the stability and reactivity of the generated free radicals. uchile.cl The reduction potential of the nitro group can be influenced by other substituents on the aromatic ring. researchgate.netresearchgate.net
Aromatic Ring Functionalization and Derivatization
The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the nitro group and the propyl group.
The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. youtube.comtestbook.com This is due to its strong electron-withdrawing nature, which is a combination of a negative inductive effect (-I) and a negative resonance effect (-R). testbook.com The nitro group withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. libretexts.orglibretexts.org
The deactivating nature of the nitro group means that harsher reaction conditions, such as higher temperatures, are often required for substitution to occur. libretexts.org The meta-directing effect arises because the deactivation is most pronounced at the ortho and para positions, which bear a partial positive charge due to resonance delocalization with the nitro group. youtube.comtestbook.com Consequently, the meta position is the least deactivated and the most likely site for electrophilic attack. testbook.com
The (3-bromopropyl) group, being an alkyl group, is an activating group and an ortho-, para-director. libretexts.org Alkyl groups donate electron density to the ring through an inductive effect, thereby stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack. libretexts.org This stabilization is most effective when the attack occurs at the ortho and para positions.
When both a deactivating, meta-directing group and an activating, ortho-, para-directing group are present on the same benzene ring, their directing effects can either reinforce or oppose each other. In the case of this compound, the two groups are in a para relationship. The nitro group directs incoming electrophiles to the positions meta to it (positions 3 and 5), while the propyl group directs to the positions ortho and para to it (positions 2, 6, and 4). Since position 4 is already occupied by the nitro group, the directing effects converge on positions 2 and 6 (ortho to the propyl group and meta to the nitro group). Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho to the alkyl chain and meta to the nitro group.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a second nitro group using a mixture of nitric acid and sulfuric acid. youtube.comlibretexts.org
Halogenation: Introduction of a halogen (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst. stackexchange.com
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. stackexchange.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, although these reactions are often difficult on strongly deactivated rings like nitrobenzene. libretexts.orglibretexts.org
Interactive Data Table: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect | Influence on Reactivity |
| -NO₂ | Deactivating | Meta | Decreases ring reactivity |
| -CH₂CH₂CH₂Br | Activating | Ortho, Para | Increases ring reactivity |
Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This is a powerful strategy for creating molecular diversity and for the synthesis of analogs of a lead compound in medicinal chemistry. For a molecule like this compound, late-stage functionalization would typically involve reactions that selectively modify the aromatic ring without disturbing the bromopropyl chain.
Given the electronic nature of the substituted ring, certain modern cross-coupling reactions could be employed. For instance, if the bromine on the propyl chain were to be replaced with a different functional group first, or if a halogen were introduced onto the aromatic ring via electrophilic substitution, subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be used to introduce a wide variety of substituents.
Another approach could involve the reduction of the nitro group to an amine. The resulting aniline (B41778) derivative is a versatile intermediate. The amino group is a strong activating, ortho-, para-director and can be readily converted into a diazonium salt. Diazonium salts are exceptionally useful intermediates that can be transformed into a wide array of functional groups, including halogens, cyano, hydroxyl, and aryl groups, through Sandmeyer and related reactions.
Intramolecular Cyclization and Ring-Forming Reactions
The presence of both an electrophilic carbon in the bromopropyl chain and a nucleophilic center (either on the aromatic ring or on a functional group derived from the nitro group) allows for intramolecular cyclization reactions to form new heterocyclic rings. nih.govnih.gov
A key example is the formation of a six-membered ring containing nitrogen. If the nitro group is reduced to an amino group, the resulting 4-(3-bromopropyl)aniline contains both a nucleophilic amine and an electrophilic alkyl bromide. Intramolecular nucleophilic substitution can then occur, where the amino group attacks the carbon bearing the bromine atom, leading to the formation of a tetrahydroquinoline ring system. This type of reaction is a common strategy for the synthesis of nitrogen-containing heterocycles.
The conditions for such cyclizations can vary, often requiring a base to deprotonate the nucleophile and facilitate the reaction. The ease of ring formation is also subject to stereochemical and energetic factors, with the formation of five- and six-membered rings being generally favored.
Advanced Spectroscopic Characterization of 1 3 Bromopropyl 4 Nitrobenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise data on the connectivity and spatial arrangement of atoms.
One-dimensional NMR provides fundamental information about the structure of a molecule. The chemical shift of a nucleus is influenced by its electronic environment, while spin-spin coupling between neighboring nuclei reveals their connectivity.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(3-bromopropyl)-4-nitrobenzene, the aromatic protons exhibit distinct signals due to the electron-withdrawing nature of the nitro group. stackexchange.com The protons ortho to the nitro group are the most deshielded, followed by the para protons, and then the meta protons. stackexchange.com The propyl chain protons also show characteristic chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the nitro substituent, and the aliphatic carbons of the propyl chain appear at distinct chemical shifts. oregonstate.edubhu.ac.in Quaternary carbons, those without attached protons, are typically weaker in intensity. oregonstate.edu
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons (ortho to NO₂) | ~8.1-8.2 | - |
| Aromatic Protons (meta to NO₂) | ~7.4-7.5 | - |
| -CH₂- (alpha to benzene (B151609) ring) | ~2.8-3.0 | ~34-36 |
| -CH₂- (beta to benzene ring) | ~2.1-2.3 | ~32-34 |
| -CH₂-Br | ~3.4-3.6 | ~31-33 |
| Aromatic Carbons (C-NO₂) | - | ~147-149 |
| Aromatic Carbons (C-propyl) | - | ~148-150 |
| Aromatic Carbons (ortho to NO₂) | - | ~129-131 |
| Aromatic Carbons (meta to NO₂) | - | ~123-125 |
Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.
Coupling Constants (J-values): The coupling constants (J) between adjacent protons provide valuable structural information. libretexts.org For the propyl chain, typical three-bond (³J) coupling constants between vicinal protons are in the range of 6-8 Hz. libretexts.org In the aromatic ring, ortho coupling (³J) is typically larger than meta (⁴J) and para (⁵J) coupling. libretexts.org
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the complete molecular structure. bhu.ac.in
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, revealing the connectivity of the proton network. huji.ac.ilcolumbia.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons. huji.ac.ilcolumbia.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to carbons. columbia.edu It is highly sensitive and allows for the direct assignment of protonated carbons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for identifying quaternary carbons and piecing together different molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are bonded. This is essential for determining the three-dimensional structure and stereochemistry of a molecule.
While specific dynamic NMR studies on this compound are not extensively reported, this technique could be employed to investigate the conformational flexibility of the propyl chain. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for bond rotation and identify the preferred conformations of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. researchgate.net The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, key vibrational modes include:
N-O stretching: The nitro group exhibits strong symmetric and asymmetric stretching vibrations. researchgate.net
C-H stretching: Aromatic and aliphatic C-H stretching vibrations appear at different frequencies.
C=C stretching: The stretching vibrations of the benzene ring.
C-Br stretching: The stretching vibration of the carbon-bromine bond.
Interactive Data Table: Characteristic FTIR Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Asymmetric N-O Stretch | ~1515 - 1560 | Strong |
| Symmetric N-O Stretch | ~1345 - 1385 | Strong |
| Aromatic C-H Stretch | ~3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | ~2850 - 3000 | Medium |
| Aromatic C=C Stretch | ~1400 - 1600 | Medium-Weak |
| C-Br Stretch | ~500 - 600 | Medium-Strong |
Note: The exact frequencies can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.
Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. researchgate.net It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the nitro group, aromatic ring, and alkyl chain vibrations. researchgate.net
Electronic Absorption (UV-Vis) Spectroscopy
Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light by a molecule, provides insights into the electronic transitions within the chromophoric nitrobenzene (B124822) system. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions associated with the nitroaromatic moiety.
Nitrobenzene and its derivatives typically exhibit two main absorption bands. A strong absorption band, often observed around 250-280 nm, is attributed to a π → π* transition within the benzene ring, where the nitro group acts as a strong electron-withdrawing group. rsc.orgresearchgate.net This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. A second, weaker absorption band, resulting from an n → π* transition, is generally found at longer wavelengths, typically around 330-350 nm. nih.gov This transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to an antibonding π* orbital of the aromatic ring.
In a study of nitrobenzaldehydes, which share the nitroaromatic chromophore, strong absorptions were observed around 250 nm (εmax ≈ 10,000 M⁻¹ cm⁻¹), corresponding to π → π* excitations, while weaker n → π* transitions were seen around 350 nm (εmax ≈ 100 M⁻¹ cm⁻¹). nih.gov The specific absorption maxima and molar absorptivity for this compound would be influenced by the solvent polarity and the electronic effects of the bromopropyl substituent. The alkyl chain is not expected to significantly alter the position of the primary absorption bands compared to nitrobenzene itself, though subtle shifts may occur.
The UV-Vis spectra of derivatives of this compound would be expected to show shifts in these absorption bands depending on the nature of the substituent replacing the bromine atom. For instance, the introduction of an auxochromic group could lead to a bathochromic (red) shift of the π → π* transition.
Table 1: Expected UV-Vis Absorption Data for Nitroaromatic Compounds
| Compound Class | Typical λmax (π → π) | Typical λmax (n → π) | Reference |
| Nitrobenzene Derivatives | 250-280 nm | 330-350 nm | rsc.orgnih.gov |
| Nitrobenzaldehydes | ~250 nm | ~350 nm | nih.gov |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula with a high degree of confidence.
For this compound (C₉H₁₀BrNO₂), the theoretical monoisotopic mass is approximately 242.9895 Da. HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, or other adducts such as [M+Na]⁺ or [M+K]⁺. The high resolution of the instrument allows for the differentiation between ions of the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways for nitroaromatic compounds and alkyl bromides.
Key expected fragmentation pathways include:
Loss of the nitro group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a fragment ion.
Cleavage of the propyl chain: Fragmentation can occur along the propyl chain. Cleavage of the C-C bond alpha to the bromine atom can lead to the loss of a bromomethyl radical (•CH₂Br) or a bromoethane (B45996) molecule.
Loss of the bromine atom: The C-Br bond is relatively weak and can cleave to produce a radical cation corresponding to the loss of a bromine radical.
Formation of the tropylium (B1234903) ion: A common feature in the mass spectra of compounds containing a benzyl (B1604629) group is the formation of the tropylium ion (C₇H₇⁺) at m/z 91, although this would require rearrangement in this specific molecule.
A study on the fragmentation of nitrobenzene shows characteristic peaks corresponding to the loss of NO₂ and subsequent fragmentation of the phenyl cation. The presence of the bromine isotope pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum of this compound and its bromine-containing fragments.
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 243.9968 |
| [M+Na]⁺ | 265.9787 |
| [M+K]⁺ | 281.9527 |
| [M-H]⁻ | 241.9822 |
Data sourced from predictive models. uni.lu
X-ray Diffraction Analysis of Crystalline Derivatives for Definitive Structural Insights
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the analysis of its crystalline derivatives provides invaluable and definitive information about molecular geometry, conformation, and intermolecular interactions in the solid state.
The crystal structure of a derivative would confirm the connectivity of the atoms and provide precise bond lengths and angles. Of particular interest would be the conformation of the bromopropyl chain relative to the plane of the nitrobenzene ring. The flexibility of the propyl chain allows for various possible torsional angles, which will be influenced by the crystal packing forces.
The crystal packing of nitrobenzene derivatives is often governed by a combination of weak intermolecular interactions, including C-H···O hydrogen bonds involving the nitro group, and π-π stacking interactions between the aromatic rings. In a study of 1-chloro-2-methyl-4-nitrobenzene, the crystal structure was stabilized by π-π contacts between adjacent benzene rings and C-H···O hydrogen bonds. researchgate.netmdpi.com
Table 3: Common Intermolecular Interactions in Nitroaromatic Crystals
| Interaction Type | Description | Reference |
| C-H···O Hydrogen Bonds | Interaction between a C-H donor and an oxygen acceptor of the nitro group. | researchgate.netmdpi.com |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | nih.gov |
| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. | - |
No Computational Chemistry and Theoretical Studies Found for this compound
Following a comprehensive search of available scientific literature and databases, no specific computational chemistry or theoretical studies were found for the compound This compound . Therefore, it is not possible to provide a detailed article with the specific data and in-depth analysis as requested in the provided outline.
The search included targeted queries for:
Density Functional Theory (DFT) studies
Ab Initio and Coupled Cluster methods
Molecular Electrostatic Potential (MEP) mapping
Frontier Molecular Orbital (FMO) analysis
Prediction of spectroscopic parameters (NMR, IR, UV-Vis)
Computational modeling of reaction mechanisms
While general information exists for the constituent parts of the molecule (the bromopropyl group and the nitrobenzene moiety), and extensive computational studies have been conducted on the related compound 1-bromo-4-nitrobenzene (B128438) , this information does not directly apply to the specific structural and electronic properties of This compound .
The presence of the propyl chain introduces significant conformational flexibility and alters the electronic environment of the nitrobenzene ring compared to a simple bromine substituent. Therefore, extrapolating data from 1-bromo-4-nitrobenzene would not provide a scientifically accurate representation of This compound .
Without published research data, the generation of the requested data tables, detailed research findings, and specific analysis for each of the outlined sections is not feasible.
Computational Chemistry and Theoretical Studies on 1 3 Bromopropyl 4 Nitrobenzene
Reaction Mechanism Elucidation through Computational Modeling
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction pathway. For 1-(3-bromopropyl)-4-nitrobenzene, a key reaction would be nucleophilic substitution at the carbon bearing the bromine atom.
A transition state search would typically be initiated by constructing a model of the reactant complex (e.g., this compound and a nucleophile) and the expected product. Using computational algorithms, the geometry of the transition state is optimized. A successful transition state is characterized by having a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.
Following the location of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the located transition state indeed connects the desired species. This provides a detailed picture of the geometric changes throughout the reaction, such as bond breaking and formation. For instance, in a nucleophilic substitution reaction, the IRC would illustrate the concerted or stepwise nature of the carbon-bromine bond cleavage and the formation of a new bond with the nucleophile. rsc.org
Table 1: Hypothetical Transition State Properties for the SN2 Reaction of this compound with a Nucleophile (e.g., OH-)
| Parameter | Value | Description |
| Imaginary Frequency | -450 cm-1 | The single negative frequency indicating a true transition state. |
| C-Br Bond Length | 2.25 Å | Elongated bond compared to the reactant ground state (typically ~1.94 Å). |
| C-O Bond Length | 2.10 Å | The forming bond between the carbon and the incoming nucleophile. |
| Relative Energy | +25 kcal/mol | The energy barrier of the reaction relative to the reactants. |
Activation Energy and Reaction Pathway Determination
The activation energy (Ea) is a crucial kinetic parameter that dictates the rate of a chemical reaction. It is determined from the energy difference between the reactants and the transition state. nih.gov Computational methods can provide reliable estimates of activation energies, offering insights into reaction feasibility under different conditions.
For this compound, determining the activation energy for nucleophilic substitution would involve calculating the energies of the optimized ground state reactants, the transition state, and the products. The electron-withdrawing nature of the nitro group on the benzene (B151609) ring is expected to have a significant electronic effect on the propyl chain, potentially influencing the activation energy of substitution reactions at the terminal carbon. mdpi.com
Table 2: Hypothetical Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.0 |
| Intermediate (if any) | +5.0 |
| Transition State 2 | +15.0 |
| Products | -10.0 |
Molecular Docking and Dynamics Simulations
While no specific biological target for this compound is established in the literature, molecular docking and dynamics simulations are the standard computational tools used to explore such interactions. These methods are invaluable for drug discovery and materials science.
Molecular docking would involve computationally placing this compound into the binding site of a macromolecule (e.g., a protein or enzyme) to predict its preferred binding mode and affinity. A scoring function is used to rank different binding poses, with lower scores typically indicating more favorable interactions. Such studies on other nitroaromatic compounds have been used to identify potential inhibitors for various enzymes. nih.govresearchgate.netnih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. An MD simulation would track the movements of all atoms in the system, providing insights into the flexibility of the ligand in the binding pocket and the persistence of key interactions, such as hydrogen bonds or hydrophobic contacts. researchgate.net
Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target
| Parameter | Value | Description |
| Binding Affinity | -7.5 kcal/mol | A measure of the predicted binding strength. |
| Key Interacting Residues | TYR 84, PHE 102, LEU 150 | Amino acid residues in the protein's active site forming interactions. |
| Types of Interactions | Pi-pi stacking (with nitrobenzene (B124822) ring), hydrophobic interactions (with propyl chain). | The nature of the forces stabilizing the complex. |
| RMSD during MD | 1.5 Å | Root Mean Square Deviation, indicating the stability of the ligand's position. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Descriptor Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. dergipark.org.tr These models are built by correlating molecular descriptors with experimental data.
For this compound, a QSAR study could be part of a larger investigation into the toxicity or biological activity of a series of related nitrobenzene derivatives. dergipark.org.tr Molecular descriptors for this compound would be calculated, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters.
The development of a QSAR model involves selecting a set of descriptors that best correlate with the observed activity for a training set of molecules. The resulting mathematical equation can then be used to predict the activity of new or untested compounds. For instance, studies on linear alkylbenzene sulfonates have successfully used QSAR to correlate biodegradation rates with the length of the alkyl chain. nih.govnih.gov Similarly, the properties of this compound could be predicted by a QSAR model developed for brominated alkylbenzenes or nitroaromatic compounds.
Table 4: Selected Molecular Descriptors for this compound (Hypothetical Values)
| Descriptor Type | Descriptor Name | Hypothetical Value | Relevance |
| Electronic | Dipole Moment | 4.5 D | Influences intermolecular interactions and solubility. |
| Electronic | HOMO Energy | -8.2 eV | Relates to the molecule's ability to donate electrons. |
| Electronic | LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |
| Steric | Molecular Volume | 180 ų | Influences how the molecule fits into a binding site. |
| Hydrophobic | LogP | 3.2 | Predicts partitioning between aqueous and lipid phases. |
Synthetic Utility and Research Applications of 1 3 Bromopropyl 4 Nitrobenzene
Role as a Key Intermediate in Organic Synthesis
1-(3-Bromopropyl)-4-nitrobenzene is a valuable bifunctional molecule that serves as a key intermediate in a variety of organic synthesis applications. Its structure, featuring a reactive bromopropyl group and an electron-withdrawing nitro group on a benzene (B151609) ring, allows for a diverse range of chemical transformations. The presence of the nitro group activates the aromatic ring for certain reactions and can itself be transformed into other functional groups, while the bromopropyl chain provides a site for nucleophilic substitution and chain extension.
Precursor to Functionalized Aromatic and Heterocyclic Systems
The dual reactivity of this compound makes it a versatile precursor for the synthesis of a wide array of functionalized aromatic and heterocyclic compounds. The bromopropyl moiety can readily undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of functional groups.
For instance, the alkylation of primary and secondary amines with alkyl halides like this compound is a common method for the synthesis of more substituted amines. masterorganicchemistry.comnih.govyoutube.com However, these reactions can sometimes lead to mixtures of products due to multiple alkylations. masterorganicchemistry.comnih.gov To address this, strategies for selective mono-N-alkylation of primary amines have been developed, which involve the use of amine hydrobromides and controlled reaction conditions to ensure that the newly formed secondary amine remains protonated and does not undergo further reaction. researchgate.net
The resulting N-substituted anilines and other derivatives can then undergo further transformations. A critical subsequent reaction is the reduction of the nitro group to an amino group. This transformation is a key step in the synthesis of various substituted anilines, which are important building blocks for many pharmaceuticals and agrochemicals. google.com The newly formed amino group can then participate in intramolecular cyclization reactions with the functionalized propyl chain, leading to the formation of various nitrogen-containing heterocyclic systems. miami.edu For example, intramolecular cyclization of derivatives of this compound can lead to the formation of important heterocyclic scaffolds such as quinolines and benzazepines. researchgate.netmdpi.com
Furthermore, the 4-nitrophenylpropyl moiety can be incorporated into more complex heterocyclic structures. Research on related nitroaromatic compounds has shown their utility in the synthesis of diverse heterocyclic systems like pyrimidines, pyrazoles, and isoxazoles through cyclization reactions. nih.gov While direct examples with this compound are not extensively documented in readily available literature, the chemical principles suggest its high potential in this area.
Building Block for Complex Molecules and Natural Product Analogs
The strategic combination of functionalities in this compound makes it a useful building block for the assembly of more complex molecular architectures, including analogs of natural products. The step-wise functionalization of both the aromatic ring and the propyl side chain allows for the controlled construction of intricate structures.
The synthesis of complex molecules often relies on the sequential introduction of different functionalities. Starting with this compound, a synthetic sequence could involve an initial nucleophilic substitution at the propyl chain, followed by modification of the nitro group, and subsequent aromatic substitution or cross-coupling reactions. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon bonds on aromatic rings. orgsyn.org This could allow for the introduction of various aryl or alkyl groups to the benzene ring of a this compound derivative.
While specific examples of the use of this compound in the total synthesis of natural products are not prevalent in the reviewed literature, its potential as a building block for analogs is significant. Many natural products contain substituted aromatic and heterocyclic cores. The versatility of this compound to generate such scaffolds makes it a candidate for the synthesis of structurally related compounds with potential biological activity.
Applications in Material Science Research
The unique electronic and chemical properties of the 4-nitrophenylpropyl group make this compound a precursor of interest in the development of new materials with specific functionalities.
Precursors for Polymeric Materials and New Material Development
This compound can be utilized as a monomer or a modifying agent in the synthesis of functional polymers. The bromoalkyl functionality allows for its incorporation into polymer chains through various polymerization techniques. specificpolymers.com For instance, it can be used in polycondensation or polyaddition reactions.
Furthermore, the nitro group can be chemically modified post-polymerization to introduce other functionalities. For example, the reduction of the nitro group to an amine would introduce a reactive site for further chemical modifications, such as cross-linking or grafting of other polymer chains. mdpi.com
Research on related nitro-containing monomers, such as N-(4-nitrophenyl)maleimide, has demonstrated their use in the synthesis of copolymers with specific thermal and solubility properties. ijert.org Copolymers of N-(4-nitrophenyl)maleimide with cinnamic acid have been prepared by radical copolymerization, and their thermal stability was found to increase with a higher mole fraction of the nitrophenyl-containing monomer. ijert.org These findings suggest that polymers incorporating the 4-nitrophenylpropyl moiety could exhibit interesting material properties. Additionally, the nitro group itself can influence the properties of the resulting polymer, such as its solubility and thermal stability. researchgate.net The development of photoresponsive polymers, which change their properties in response to light, is another area where derivatives of this compound could be relevant, as the nitroaromatic moiety can act as a chromophore. specificpolymers.com
Components in Optoelectronic Material Development
The 4-nitrophenyl group is a well-known electron-withdrawing moiety, which can impart interesting electronic and optical properties to molecules and materials. This makes this compound a potential precursor for the synthesis of materials with applications in optoelectronics, particularly in the field of nonlinear optics (NLO). jhuapl.edu
Organic materials with large second- or third-order NLO responses are of great interest for applications in optical communications, data storage, and optical computing. jhuapl.edu The NLO properties of organic molecules often arise from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound itself is not a classic push-pull system, it can be readily functionalized to create such structures. For example, the bromo-functionalized side chain can be used to attach an electron-donating group, which, in conjunction with the electron-withdrawing nitro group, could lead to significant NLO activity.
Research has shown that the incorporation of nitro groups into organic molecules can enhance their NLO properties. nih.gov For example, studies on other nitro-containing compounds have demonstrated their potential for use in electrochromic devices, where the material changes its color upon the application of an electrical potential. researchgate.net While direct studies on the NLO properties of materials derived specifically from this compound are not widely reported, the fundamental principles of NLO material design suggest its potential in this field.
Development of Agrochemical and Pharmaceutical Scaffolds
The structural motifs accessible from this compound are relevant to the development of new agrochemicals and pharmaceuticals. The ability to synthesize a variety of functionalized aromatic and heterocyclic compounds from this starting material makes it a valuable tool in medicinal and agricultural chemistry.
Many biologically active compounds contain substituted aromatic rings and nitrogen-containing heterocycles. The synthesis of substituted anilines from this compound is particularly relevant, as the aniline (B41778) scaffold is a common feature in many agrochemicals. google.com The introduction of fluorine-containing groups is also a common strategy in agrochemical design to enhance efficacy, and the versatile reactivity of the this compound platform could potentially be used to incorporate such functionalities. researchgate.net
In the pharmaceutical field, the development of new scaffolds is crucial for drug discovery. The 1,5-benzothiazepane scaffold, for example, is present in a variety of commercial drugs and exhibits a wide range of biological activities. mdpi.com While not a direct precursor, the synthetic strategies used to access such scaffolds often involve the reaction of bifunctional building blocks, highlighting the potential utility of compounds like this compound in the synthesis of diverse and biologically relevant molecular frameworks. The ability to generate libraries of related compounds by varying the nucleophile that reacts with the bromopropyl group, and by further modifying the aromatic ring, makes this starting material attractive for lead generation and optimization in drug discovery programs.
Building Block for Nitrogen-Containing Biologically Active Compounds
The chemical scaffold of this compound presents a valuable starting point for the synthesis of a variety of nitrogen-containing compounds with potential biological activity. Its utility stems from the presence of two key functional groups: the reactive bromopropyl chain and the electron-withdrawing nitro group on the benzene ring. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the facile introduction of nitrogen-based functionalities. Simultaneously, the nitro group can be chemically modified, most commonly through reduction to an amine, which can then be further derivatized.
The core principle behind its use as a building block lies in its ability to undergo alkylation reactions with various nitrogen nucleophiles. These can include primary and secondary amines, azoles, and other heterocyclic systems containing a nucleophilic nitrogen atom. The general reaction scheme involves the displacement of the bromide ion by the nitrogen nucleophile, leading to the formation of a new carbon-nitrogen bond and incorporating the 4-nitrophenylpropyl moiety into the target molecule.
While specific, named biologically active compounds directly synthesized from this compound are not extensively detailed in publicly available research, the fundamental reactivity of this compound makes it a plausible intermediate in the synthesis of novel therapeutic agents. The subsequent reduction of the nitro group to an aniline derivative opens up a plethora of further synthetic transformations, including amide bond formation, sulfonylation, and the construction of more complex heterocyclic systems. This two-pronged reactivity—alkylation at the propyl chain and modification of the nitro group—positions this compound as a versatile synthon for creating libraries of compounds for biological screening.
Table 1: Reactivity of this compound in the Synthesis of Nitrogen-Containing Compounds
| Reaction Type | Reactant | Product Type | Potential Biological Relevance |
| Nucleophilic Substitution | Primary/Secondary Amines | N-alkylated amines | Precursors to various bioactive amines |
| Nucleophilic Substitution | Nitrogen Heterocycles (e.g., Imidazole (B134444), Pyrazole) | N-alkylated heterocycles | Core structures in many pharmaceuticals |
| Reduction of Nitro Group | Reducing Agents (e.g., SnCl2, H2/Pd) | 4-(3-Bromopropyl)aniline | Intermediate for further functionalization |
Synthesis of Drug-Like Molecules and Their Analogs (e.g., for Parogrelil hydrochloride synthesis)
The potential application of this compound extends to the synthesis of drug-like molecules and their analogs. Its structural features are amenable to the assembly of pharmacophores found in various therapeutic classes. However, a direct and documented role of this compound in the synthesis of the specific drug Parogrelil hydrochloride is not found in the reviewed scientific literature.
Parogrelil is a selective inhibitor of phosphodiesterase 3 (PDE3), and its synthesis has been described through various routes. Examination of the known synthetic pathways for Parogrelil does not indicate the use of this compound as a starting material or a key intermediate. The core structure of Parogrelil is a 1,6-dihydro-2-methyl-6-oxo-5-(imidazo[1,2-a]pyridin-6-yl)pyridazine-3-carbonitrile, which is assembled from different precursors.
Despite the absence of a direct link to Parogrelil synthesis, the utility of this compound as a building block for analogous structures can be considered. The 4-nitrophenylpropyl moiety can be introduced into various heterocyclic scaffolds to explore structure-activity relationships (SAR) for different biological targets. For instance, it could be used to synthesize analogs of known drugs where a flexible alkyl-aryl linker is desired.
The general strategy would involve the reaction of this compound with a suitable heterocyclic core. The resulting intermediate, containing the 4-nitrophenylpropyl group, could then undergo further transformations, such as the aforementioned reduction of the nitro group and subsequent derivatization, to generate a library of analogs. This approach allows medicinal chemists to systematically probe the effect of the 4-aminophenylpropyl or 4-nitrophenylpropyl group on the biological activity of a lead compound.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape Pertaining to 1-(3-Bromopropyl)-4-nitrobenzene
The current body of scientific literature positions this compound primarily as a chemical intermediate and a building block for organic synthesis. nih.govbldpharm.com Its commercial availability underscores its utility in the synthesis of more complex molecules. ambeed.com However, dedicated research focusing extensively on the properties and applications of this compound itself is limited. The existing landscape is largely defined by its inclusion in chemical databases and supplier catalogs, which provide basic physical and chemical data. nih.govuni.lu
In contrast, the broader class of halogenated nitroaromatics, to which this compound belongs, is the subject of extensive research. These compounds are recognized as crucial precursors in the manufacturing of a wide array of commercially important products, including pharmaceuticals, dyes, and agrochemicals. ingentaconnect.comnih.gov The nitro group can be readily transformed into other functional groups, most notably an amino group, while the halogen atom provides a site for various coupling reactions. acs.org Therefore, the research significance of this compound is currently understood more through its potential contributions to these synthetic pathways rather than through studies of the compound in isolation.
Identification of Knowledge Gaps and Untapped Research Avenues for this compound
A thorough review of the available information reveals several significant knowledge gaps and, consequently, promising areas for future investigation.
Knowledge Gaps:
Optimized Synthesis: While the compound is commercially available, detailed academic studies on optimized, high-yield, and scalable laboratory synthesis protocols are not prevalent in the literature. Methods for preparing related precursors, such as 1-bromo-4-nitrobenzene (B128438), are well-documented, but specific procedures for the alkylation step to introduce the 3-bromopropyl chain are less explored. studylib.netgoogle.com
Comprehensive Characterization: Publicly accessible, experimentally verified data is incomplete. While databases provide predicted spectroscopic and physical properties, a comprehensive characterization portfolio including detailed 1H NMR, 13C NMR, IR, and mass spectrometry analysis, along with crystallographic data, remains to be fully established in peer-reviewed sources. nih.govuni.lu
Biological Activity Profile: There is a notable absence of research into the specific biological or pharmacological effects of this compound. Given that many nitroaromatic compounds exhibit a range of biological activities, including antimicrobial and antiparasitic effects, this represents a significant unexplored area. nih.gov
Material Properties: The potential of this compound in materials science, for instance as a monomer for creating functional polymers or as an agent for surface modification, is yet to be investigated.
Untapped Research Avenues:
Medicinal Chemistry: The molecule is an ideal scaffold for creating libraries of new compounds. The reactive bromopropyl group allows for the attachment of the p-nitrophenyl moiety to various core structures, and the subsequent reduction of the nitro group to an amine provides a pathway to a vast range of derivatives for pharmacological screening. ingentaconnect.comacs.org
Probe Synthesis: It could be used to synthesize chemical probes to study biological systems, where the nitroaromatic group might serve as an electrochemical or fluorescent tag after suitable modification.
Mechanistic Studies: The dual reactivity of the molecule (nucleophilic substitution on the alkyl chain and reactions involving the aromatic system) makes it a suitable candidate for mechanistic studies in organic chemistry.
Emerging Trends in the Synthesis and Application of Halogenated Nitroaromatics
The field of halogenated nitroaromatics is dynamic, with several emerging trends that could influence future research on compounds like this compound.
Advanced Catalysis: A prominent trend is the development and application of sophisticated heterogeneous catalysts for the chemoselective hydrogenation of the nitro group. ingentaconnect.comacs.org This allows for the synthesis of haloanilines, which are valuable industrial intermediates, without the loss of the halogen atom through hydrodehalogenation.
Flow Chemistry: The transition of synthetic processes from traditional batch reactors to continuous flow systems is gaining momentum. acs.org This approach offers superior control over reaction parameters, enhances safety, and improves scalability, which is particularly relevant for energetic compounds like nitroaromatics.
Green Chemistry Initiatives: There is a growing emphasis on developing more environmentally sustainable synthetic routes. This includes the use of safer nitrating and halogenating agents, minimizing solvent waste, and designing processes with higher atom economy. nih.govgoogle.com
Potential for Novel Methodologies and Interdisciplinary Research Leveraging this compound
The unique bifunctional nature of this compound opens the door for innovative methodologies and collaborative research across different scientific disciplines.
Novel Synthetic Methodologies: The compound is well-suited for the development of one-pot, multi-component reactions, enabling the rapid assembly of complex molecular architectures. Furthermore, the application of biocatalysis, using enzymes for selective transformations such as nitro reduction, could provide efficient and environmentally friendly synthetic pathways. nih.gov
Interdisciplinary Research:
Chemical Biology: Synthesizing derivatives and partnering with biologists to screen for potential therapeutic activities could lead to the discovery of new drug leads. The nitro group itself is a known pharmacophore in certain classes of antibiotics. nih.gov
Materials Science: Collaboration with materials scientists could involve incorporating this molecule into polymeric structures to create materials with tailored optical, electronic, or thermal properties.
Computational Chemistry: Leveraging in silico methods to predict the reactivity, biological activity, and material properties of derivatives can help guide and streamline experimental research, saving time and resources. uni.lu
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀BrNO₂ | nih.gov |
| Molecular Weight | 244.09 g/mol | bldpharm.com |
| CAS Number | 53712-77-9 | ambeed.com |
| Predicted XlogP | 3.6 | uni.lu |
| Physical State | Not specified (likely solid or oil) |
| Storage | Sealed in dry, room temperature | bldpharm.com |
Table 2: Spectroscopic and Analytical Data References
| Data Type | Availability/Reference |
|---|---|
| NMR | Available from some commercial suppliers. ambeed.com |
| HPLC | Available from some commercial suppliers. ambeed.com |
| LC-MS | Available from some commercial suppliers. ambeed.com |
| Predicted Collision Cross Section | Values calculated for various adducts. uni.lu |
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-Bromopropyl)-4-nitrobenzene?
The compound is typically synthesized via nucleophilic substitution. For example, alkylation of 4-nitrobenzene derivatives with 1,3-dibromopropane under reflux conditions in methanol, using triethylamine as a catalyst. Reaction optimization includes monitoring temperature (reflux at ~65–70°C) and time (3–5 hours). Purification often involves column chromatography or recrystallization .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Peaks for the bromopropyl chain (δ ~3.5–3.7 ppm for CH₂Br, δ ~1.9–2.2 ppm for CH₂ groups) and nitrobenzene aromatic protons (δ ~8.1–8.3 ppm) in CDCl₃ .
- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-Br (~650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks at m/z 244.09 (C₉H₁₀BrNO₂⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of bromopropyl-nitrobenzene derivatives?
Contradictions in reported yields (e.g., 60–85%) may arise from:
- Catalyst selection : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene), with the latter potentially enhancing nucleophilicity .
- Solvent polarity : Methanol vs. DMF; polar aprotic solvents may accelerate substitution but require higher temperatures.
- Purification methods : Chromatography vs. distillation, with the latter risking thermal decomposition .
Q. What strategies mitigate side reactions (e.g., elimination or over-alkylation) during synthesis?
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitutions to meta positions. The bromopropyl chain’s steric bulk may hinder Suzuki-Miyaura coupling; however, palladium catalysts (e.g., Pd(PPh₃)₄) can enhance reactivity. Contrast this with para-substituted analogs, where electronic effects dominate .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in melting/boiling points reported for similar bromopropyl derivatives?
Variations (e.g., bp 219–225°C for (3-bromopropyl)benzene derivatives) may stem from:
Q. What mechanistic insights can be gained from kinetic studies of halogen displacement in this compound?
Pseudo-first-order kinetics under varying nucleophile concentrations (e.g., NaN₃, KCN) reveal whether the reaction follows SN1 or SN2 pathways. Activation energy calculations (Arrhenius plots) further distinguish mechanisms .
Safety and Handling
Q. What precautions are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hood use due to alkyl bromide toxicity (R22, R36/37/38 hazards) .
- Waste disposal : Neutralize residual bromine with NaHCO₃ before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
